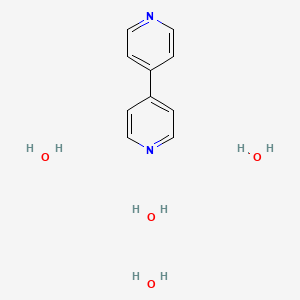![molecular formula C13H13N4+ B12835087 2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)
2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine is a novel pyrimidine-based molecule that has garnered significant attention in various fields of research. This organic compound is known for its unique structure, which allows it to interact with a variety of biological targets, making it a potential candidate for therapeutic applications.
Méthodes De Préparation
The synthesis of 2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine typically involves multi-step organic reactions. The synthetic routes often include the formation of the pyrimido[2,1-a]phthalazin-5-ium core followed by the introduction of the dimethyl and amine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve bulk synthesis techniques, ensuring scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution are commonly used. .
Applications De Recherche Scientifique
2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological targets makes it valuable in biochemical and physiological studies.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, and other biological molecules, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine can be compared with other similar compounds, such as:
7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium derivatives: Various derivatives of this compound have been synthesized, each with unique properties and applications
Propriétés
Formule moléculaire |
C13H13N4+ |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine |
InChI |
InChI=1S/C13H13N4/c1-8-7-9(2)17-13(15-8)11-6-4-3-5-10(11)12(14)16-17/h3-7H,1-2H3,(H2,14,16)/q+1 |
Clé InChI |
OFXYDDLWAILSCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=[N+]2C(=N1)C3=CC=CC=C3C(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)





![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)


